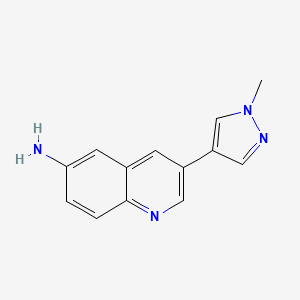

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine

描述

属性

IUPAC Name |

3-(1-methylpyrazol-4-yl)quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRUSLSSTITICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 6-chloroquinoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

化学反应分析

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine has been identified as a valuable scaffold for the development of novel pharmaceuticals. Its structural properties allow it to interact with various biological targets, making it a promising candidate for drug discovery.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. A study highlighted the compound's ability to inhibit the IKKβ-mediated NFκB pathway, which is crucial in cancer cell proliferation and survival. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoline core significantly enhance its inhibitory activity against cancer cell lines .

Table 1: Summary of Anticancer Activity Studies

Antiviral Applications

The compound has also shown potential as an antiviral agent, particularly against enteroviruses such as Enterovirus D68 (EV-D68). Structure optimization studies revealed that specific modifications to the pyrazole moiety enhance antiviral activity .

Enzyme Inhibition Studies

The compound exhibits inhibitory effects on several enzymes, making it a candidate for treating diseases related to enzyme dysfunction.

Monoamine Oxidase Inhibition

Studies have indicated that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters . This property suggests potential applications in neurodegenerative diseases such as Parkinson's disease.

Table 3: Enzyme Inhibition Profiles

Structure Activity Relationship (SAR) Insights

The understanding of SAR is crucial for optimizing the efficacy and selectivity of compounds derived from this compound. Variations in substituents on both the quinoline and pyrazole rings can lead to significant changes in biological activity.

Key Findings from SAR Studies

Research indicates that electron-withdrawing groups at specific positions on the quinoline ring enhance activity against cancer and viral targets. Conversely, substitutions that increase steric hindrance can reduce efficacy .

作用机制

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline and pyrazole moieties can interact with various biological pathways, influencing cellular processes and exhibiting pharmacological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Comparative Insights

Core Scaffold Variations

- Quinoline vs.

- Pyrazolopyrimidine Hybrids: The pyrazolopyrimidine-quinoline hybrid in demonstrates enhanced binding affinity in crystallographic studies, likely due to its planar structure and hydrogen-bonding capacity.

Substituent Effects

生物活性

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and research.

Overview of the Compound

This compound combines a quinoline ring with a pyrazole moiety, which is significant for its chemical behavior and biological activity. The structural uniqueness of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Target Enzymes and Pathways

This compound has been identified as an inhibitor of phosphodiesterase 10A (PDE10A) , an enzyme that regulates intracellular levels of cyclic nucleotides. By inhibiting PDE10A, the compound alters levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling pathways.

Additionally, it has shown potential in inhibiting pathways related to cell proliferation and survival, such as FLT3-ITD and BCR-ABL , which are often implicated in various cancers.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. It has been evaluated against several pathogens, showing significant inhibition zones and minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

Antitumor Activity

The compound's ability to inhibit key pathways involved in tumor growth suggests its potential as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For example, compounds structurally related to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values demonstrating superior efficacy compared to traditional anti-inflammatory drugs like diclofenac .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and stability under physiological conditions. Studies indicate that the compound maintains its activity over time but may experience gradual degradation at extended periods.

Study on Antimicrobial Efficacy

In a recent study evaluating various pyrazole derivatives, this compound was found to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized time-kill assays alongside MIC determinations to assess efficacy, revealing its potential as a therapeutic agent against resistant strains .

Anti-diabetic Activity Research

Another investigation focused on the anti-diabetic properties of related pyrazole compounds showed that they effectively inhibited α-glucosidase and α-amylase enzymes, key targets in diabetes management. The IC50 values reported were competitive with standard treatments, suggesting a promising avenue for further research into this compound's utility in managing diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-am | Antimicrobial, Antitumor | Varies by target |

| 5-Methylpyrazole derivatives | Anti-inflammatory | 60.56 - 69.15 |

| Quinoline derivatives | Anticancer | Varies widely |

常见问题

Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of quinoline and pyrazole can be linked through refluxing in ethanol with morpholine and formaldehyde, followed by solvent removal under reduced pressure and crystallization . Advanced methods include Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce the pyrazole moiety to the quinoline core, ensuring regioselectivity .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL) is the gold standard for determining crystal structures. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, with characteristic shifts for the quinoline (δ 7.5–9.0 ppm) and pyrazole (δ 7.2–8.3 ppm) groups . High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in studies reporting m/z 629.2965 [M+H]+ for related analogs .

Q. What are the solubility and stability considerations for this compound?

The compound is sparingly soluble in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–9) and temperatures (4–37°C) are critical for biological assays. Degradation studies via HPLC (>98% purity) ensure batch consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR studies focus on modifying the quinoline and pyrazole substituents. For instance:

- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances binding to kinase targets like FGFR1 (IC₅₀ = 1.2 nM) .

- Quinoline modifications : Adding morpholine or piperazine groups improves solubility and pharmacokinetics . Computational tools (e.g., molecular docking with AutoDock Vina) predict interactions with active sites, guiding rational design .

Q. How do researchers resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., antifungal vs. anticancer efficacy) often arise from assay conditions (e.g., cell lines, incubation time). For example:

- A study on pyrimidine-4-carboxamides reported antifungal IC₅₀ values of 0.8–2.5 µM , while others observed weaker activity due to differences in fungal membrane permeability.

- Cross-validation using orthogonal assays (e.g., fluorescence polarization for kinase inhibition vs. cell viability assays) clarifies mechanistic specificity .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Selectivity screening : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target binding.

- Crystallographic analysis : Resolving co-crystal structures (e.g., with FGFR1) reveals hydrogen-bonding interactions (e.g., pyrazole N1 with Ala564) critical for selectivity .

- Prodrug approaches : Masking the amine group with acetyl or Boc-protecting groups reduces non-specific interactions .

Q. How is computational chemistry applied to predict metabolic pathways?

Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism. For example:

- Oxidative metabolism : CYP3A4-mediated N-demethylation of the pyrazole methyl group is a major pathway.

- Glucuronidation : The quinoline amine is a hotspot for UDP-glucuronosyltransferase activity . These predictions guide synthetic modifications to block labile sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。